molecular formula C13H17ClO B7990657 trans-2-(3-Chloro-4-methylphenyl)cyclohexanol

trans-2-(3-Chloro-4-methylphenyl)cyclohexanol

Cat. No.: B7990657
M. Wt: 224.72 g/mol
InChI Key: UVXUXIAJCXKQJY-YPMHNXCESA-N
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Description

Trans-2-(3-Chloro-4-methylphenyl)cyclohexanol is an organic compound with the molecular formula C13H17ClO It is characterized by the presence of a cyclohexanol ring substituted with a 3-chloro-4-methylphenyl group in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(3-Chloro-4-methylphenyl)cyclohexanol typically involves the reaction of 3-chloro-4-methylphenylmagnesium bromide with cyclohexanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as diethyl ether. The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Trans-2-(3-Chloro-4-methylphenyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 3-chloro-4-methylphenylcyclohexanone.

    Reduction: Formation of trans-2-(3-chloro-4-methylphenyl)cyclohexane.

    Substitution: Formation of trans-2-(3-methoxy-4-methylphenyl)cyclohexanol.

Scientific Research Applications

Trans-2-(3-Chloro-4-methylphenyl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(3-Chloro-4-methylphenyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chlorine atom may also participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Trans-2-(3-Chloro-4-methylphenyl)cyclohexanol can be compared with other similar compounds such as:

    Trans-2-(4-chlorophenyl)cyclohexanol: Similar structure but lacks the methyl group, which may influence its reactivity and biological activity.

    Trans-2-(3-bromo-4-methylphenyl)cyclohexanol: Contains a bromine atom instead of chlorine, which can affect its chemical properties and interactions.

    Trans-2-(3-chloro-4-methylphenyl)cyclohexanone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1S,2R)-2-(3-chloro-4-methylphenyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3/t11-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXUXIAJCXKQJY-YPMHNXCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCCC2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2CCCC[C@@H]2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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